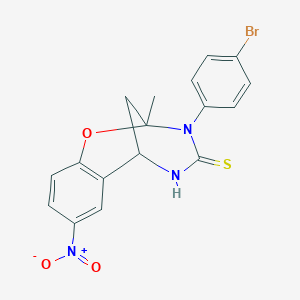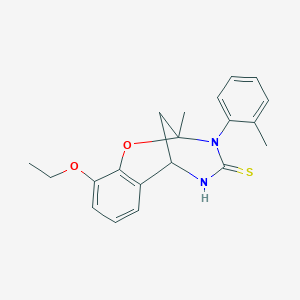![molecular formula C24H24N4O5S B11217119 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11217119.png)
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities. The presence of a piperazine moiety and a dioxolo ring further enhances its potential as a pharmacologically active molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. One common method includes the reaction of a quinazolinone derivative with a piperazine compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. For instance, the use of glacial acetic acid in methanol at room temperature can facilitate the formation of the imine intermediate, which is then reduced using sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Applications De Recherche Scientifique
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with various molecular targets. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting cellular processes. For instance, it may inhibit oxidoreductase enzymes, leading to the disruption of redox balance within cells . The piperazine moiety can also interact with neurotransmitter receptors, potentially modulating neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one stands out due to its unique combination of a quinazolinone core, a piperazine moiety, and a dioxolo ring. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H24N4O5S |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O5S/c1-15(29)16-2-4-17(5-3-16)26-8-10-27(11-9-26)22(30)6-7-28-23(31)18-12-20-21(33-14-32-20)13-19(18)25-24(28)34/h2-5,12-13H,6-11,14H2,1H3,(H,25,34) |
Clé InChI |
WRLPHFARMRSFGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217041.png)
![3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217059.png)
![3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B11217066.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11217069.png)
![4-methoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11217082.png)
![2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]-](/img/structure/B11217085.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2,5-dimethoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11217087.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11217100.png)
![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B11217108.png)
![ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11217109.png)

![1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217117.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217121.png)
